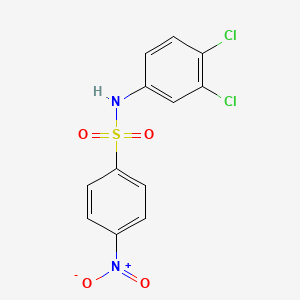

N-(3,4-dichlorophenyl)-4-nitrobenzenesulfonamide

説明

N-(3,4-Dichlorophenyl)-4-nitrobenzenesulfonamide is a sulfonamide derivative featuring a 3,4-dichlorophenyl group linked via a sulfonamide bridge to a 4-nitrobenzene ring. This compound is cataloged by suppliers such as Alfa Aesar (H58533) with a purity of 97% and is available in quantities up to 1 gram .

特性

分子式 |

C12H8Cl2N2O4S |

|---|---|

分子量 |

347.2 g/mol |

IUPAC名 |

N-(3,4-dichlorophenyl)-4-nitrobenzenesulfonamide |

InChI |

InChI=1S/C12H8Cl2N2O4S/c13-11-6-1-8(7-12(11)14)15-21(19,20)10-4-2-9(3-5-10)16(17)18/h1-7,15H |

InChIキー |

CESKQHYZASUISQ-UHFFFAOYSA-N |

正規SMILES |

C1=CC(=CC=C1[N+](=O)[O-])S(=O)(=O)NC2=CC(=C(C=C2)Cl)Cl |

製品の起源 |

United States |

準備方法

合成経路と反応条件

N-(3,4-ジクロロフェニル)-4-ニトロベンゼンスルホンアミドの合成は、通常、3,4-ジクロロアニリンと4-ニトロベンゼンスルホニルクロリドの反応を含みます。この反応は、通常、ピリジンまたはトリエチルアミンなどの塩基の存在下で行われ、反応中に生成される塩化水素を中和します。反応は、通常、室温またはわずかに高温で行われ、完全な転換を確保します。

工業生産方法

工業規模では、N-(3,4-ジクロロフェニル)-4-ニトロベンゼンスルホンアミドの生産には、効率と収率を高めるために連続フロープロセスが使用される場合があります。反応条件(温度、圧力、反応物の濃度など)を正確に制御するための自動システムの使用は、一貫した製品品質を確保するために一般的です。

化学反応の分析

科学研究における用途

化学

N-(3,4-ジクロロフェニル)-4-ニトロベンゼンスルホンアミドは、より複雑な有機分子の合成における中間体として使用されます。

生物学

生物学的研究では、この化合物は、スルホンアミド誘導体が生物系に与える影響を研究するために使用できます。スルホンアミドと生物学的標的との相互作用を調べるためのモデル化合物として役立つ可能性があります。

医学

N-(3,4-ジクロロフェニル)-4-ニトロベンゼンスルホンアミドとその誘導体は、潜在的な治療的用途を持つ可能性があります。その薬理学的性質に関する研究は、さまざまな疾患の治療のための新しい薬剤の開発につながる可能性があります。

産業

工業用途では、この化合物は、染料、顔料、その他の特殊化学品の製造に使用できます。その独特の化学的性質は、さまざまな製造プロセスでの使用に適しています。

科学的研究の応用

Chemistry

N-(3,4-dichlorophenyl)-4-nitrobenzenesulfonamide is used as an intermediate in the synthesis of more complex organic molecules

Biology

In biological research, this compound can be used to study the effects of sulfonamide derivatives on biological systems. It may serve as a model compound for investigating the interactions between sulfonamides and biological targets.

Medicine

N-(3,4-dichlorophenyl)-4-nitrobenzenesulfonamide and its derivatives may have potential therapeutic applications. Research into their pharmacological properties could lead to the development of new drugs for treating various diseases.

Industry

In industrial applications, this compound can be used in the production of dyes, pigments, and other specialty chemicals. Its unique chemical properties make it suitable for use in various manufacturing processes.

作用機序

N-(3,4-ジクロロフェニル)-4-ニトロベンゼンスルホンアミドの作用機序には、特定の分子標的との相互作用が含まれます。ニトロ基はレドックス反応に関与することができ、スルホンアミド基は生物学的分子と水素結合を形成することができます。これらの相互作用は、酵素、受容体、その他のタンパク質の機能に影響を与え、さまざまな生物学的効果をもたらします。

類似化合物との比較

Comparative Analysis with Similar Compounds

Structural Analogues in the Sulfonamide Class

N-(3,4-Dichlorophenyl)-4-methylbenzenesulfonamide

- Structure : Replaces the nitro group with a methyl substituent on the benzene ring.

- Conformational Differences : Crystal structure analysis reveals gauche torsions in the N–C bond of the C–SO₂–NH–C segment, with antiparallel alignment between the N–H bond and meta-chloro groups .

- Substituent Effects : The methyl group is electron-donating, contrasting with the electron-withdrawing nitro group. This difference likely alters dipole moments, solubility, and crystal packing.

N-(3,4-Dichlorobenzyl)-4-nitrobenzenesulfonamide

- Structure : Features a benzyl (CH₂) linker instead of a direct phenyl attachment.

N,N-Bis-sulfonamide Derivatives (e.g., N-(2,3-Dimethylphenyl)-4-fluoro-N-[(4-fluorophenyl)sulfonyl]benzenesulfonamide)

- Structure : Contains two sulfonamide groups.

Comparison with Non-Sulfonamide Analogues

Carboxamides: Propanil (N-(3,4-Dichlorophenyl) Propanamide)

- Structure : Replaces the sulfonamide group with a carboxamide (CONH₂).

- Biological Activity : Propanil is a widely used herbicide, highlighting the role of the carboxamide group in phytotoxicity . Sulfonamides, in contrast, are more commonly associated with antimicrobial or enzyme-inhibitory activities.

Urea Derivatives (e.g., N-(3,4-Dichlorophenyl)-N´-methylurea)

Physicochemical and Spectroscopic Properties

Melting Points and Solubility

- Limited data exist for the target compound, but substituent trends can be inferred: Nitro Group Impact: The nitro group increases molecular polarity, likely reducing solubility in non-polar solvents compared to methyl-substituted analogues.

NMR Spectral Trends

- Nitro Group Effects : In related compounds, the nitro group deshields adjacent protons, causing downfield shifts in $ ^1H $-NMR (e.g., δ 8.2–8.5 ppm for aromatic protons) .

- Chlorine Coupling : $ ^{13}C $-NMR signals for chlorinated carbons typically appear at δ 120–135 ppm, consistent with electron-withdrawing effects .

生物活性

N-(3,4-dichlorophenyl)-4-nitrobenzenesulfonamide is a sulfonamide compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article provides an overview of its biological activity, including mechanisms of action, relevant case studies, and research findings.

Chemical Structure and Properties

The compound's molecular formula is , with a molecular weight of approximately 303.17 g/mol. The presence of two chlorine atoms on the phenyl ring significantly influences its biological properties. Sulfonamides are known to inhibit bacterial growth by interfering with folate synthesis, which is crucial for nucleic acid production in bacteria.

The primary mechanism by which N-(3,4-dichlorophenyl)-4-nitrobenzenesulfonamide exerts its biological effects is through inhibition of key enzymes involved in metabolic pathways. Specifically, it may inhibit dihydropteroate synthase, an enzyme critical for folate synthesis in bacteria. By blocking this enzyme, the compound prevents the conversion of para-aminobenzoic acid (PABA) into folate, ultimately leading to bacterial cell death.

Antimicrobial Activity

Research indicates that N-(3,4-dichlorophenyl)-4-nitrobenzenesulfonamide exhibits significant antibacterial activity. It has been tested against various bacterial strains, demonstrating efficacy comparable to traditional sulfonamides. The compound's structure suggests potential enhancements in activity due to the specific chlorination pattern.

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 16 µg/mL |

| Pseudomonas aeruginosa | 64 µg/mL |

Anticancer Activity

Emerging studies have also explored the anticancer potential of this compound. In vitro assays have shown that it can inhibit the proliferation of various cancer cell lines. Notably, it has demonstrated significant cytotoxicity against leukemia and neuroblastoma cell lines.

- Case Study : A study involving the treatment of neuroblastoma cell lines reported an IC50 value of 0.3 µM, indicating potent antiproliferative effects compared to control groups .

Research Findings

Recent investigations into the structure-activity relationship (SAR) of related compounds have provided insights into optimizing biological activity. For instance, modifications in the sulfonamide group or variations in the chlorination pattern have been shown to significantly affect potency and selectivity against different bacterial strains and cancer cell lines.

Summary of Key Research Studies

- Antibacterial Efficacy : A study published in PubChem highlighted its significant antibacterial properties against both Gram-positive and Gram-negative bacteria .

- Anticancer Potency : Research published in PMC demonstrated enhanced anticancer activity with specific structural modifications leading to improved IC50 values in various cancer cell lines .

- Mechanistic Insights : Investigations into its mechanism revealed that it may act as a competitive inhibitor for key enzymes involved in folate metabolism .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。